Cas no 717118-22-4 (Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-)
![Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl- structure](https://ja.kuujia.com/scimg/cas/717118-22-4x500.png)
Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl- 化学的及び物理的性質
名前と識別子
-
- Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-
- Z56798840
- AKOS034456153
- 717118-22-4
- EN300-26594993
- 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methylindolizine
- AB00710310-01
-
- インチ: 1S/C17H15BrN2O2/c1-12-10-15-4-2-3-9-19(15)17(12)16(11-20(21)22)13-5-7-14(18)8-6-13/h2-10,16H,11H2,1H3
- InChIKey: OSGVPWIGCYUSJQ-UHFFFAOYSA-N
- SMILES: C1=C2N(C=CC=C2)C(C(C2=CC=C(Br)C=C2)C[N+]([O-])=O)=C1C
計算された属性
- 精确分子量: 358.03169g/mol
- 同位素质量: 358.03169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 393
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- XLogP3: 5.1
Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26594993-0.05g |
3-[1-(4-bromophenyl)-2-nitroethyl]-2-methylindolizine |
717118-22-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl- 関連文献
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
6. Back matter
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-に関する追加情報
Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-
The compound with CAS No 717118-22-4, known as Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an indolizine core with a substituted ethyl group containing a bromophenyl moiety and a nitro group. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and potential industrial applications.
Recent studies have highlighted the potential of Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl- in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have explored its role as a building block for constructing novel π-conjugated systems, which are essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The indolizine core, being a heterocyclic aromatic system, provides excellent electronic communication capabilities, while the bromophenyl and nitro groups introduce additional functionality and tunability to the molecule.
The synthesis of Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl- involves a multi-step process that typically begins with the preparation of the indolizine skeleton. This is followed by the introduction of the substituted ethyl group through methods such as nucleophilic substitution or coupling reactions. The use of advanced catalytic systems and precise reaction conditions ensures high yields and purity of the final product. Recent advancements in catalytic chemistry have further optimized these synthetic routes, making them more efficient and environmentally friendly.
In terms of applications, Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl- has shown promise in drug discovery efforts. Its unique structure allows for interactions with various biological targets, making it a valuable lead compound for developing new therapeutic agents. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic disorders. The nitro group, in particular, plays a crucial role in modulating the molecule's bioactivity by influencing its electronic properties and binding affinity.
The physical properties of Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl- are also worth noting. Its high stability under thermal and oxidative conditions makes it suitable for use in demanding environments. Additionally, its solubility characteristics make it amenable to various analytical techniques, facilitating its characterization and application in different research settings.
Recent research has also delved into the environmental impact of Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl- and similar compounds. Scientists are exploring methods to enhance their biodegradability or develop recycling strategies to minimize their ecological footprint. These efforts align with the growing emphasis on sustainable chemistry practices across industries.
In conclusion, Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl- (CAS No 717118-22-4) stands out as a versatile compound with diverse applications spanning materials science, drug discovery, and beyond. Its unique structure and functional groups make it a valuable tool for researchers seeking to push the boundaries of organic chemistry. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial contexts.
717118-22-4 (Indolizine, 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-) Related Products
- 1807041-19-5(5-Fluoro-4-nitronicotinonitrile)
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 1455300-63-6(1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)
- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)
- 1251626-66-0(1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)
- 392293-41-3(ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate)
- 2229376-31-0(N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine)
- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)




